molecular formula C18H16N4O B2373861 2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile CAS No. 1775529-42-4

2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile

Cat. No.: B2373861
CAS No.: 1775529-42-4
M. Wt: 304.353
InChI Key: DCODILCGAKJOTJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrazino[1,2-b]indazole class, characterized by a fused bicyclic system (pyrazine and indazole rings) with a benzonitrile substituent at the 2-position. The 7,8,9,10-tetrahydro modification reduces ring strain, enhancing stability for pharmacological applications. The benzonitrile group introduces a polar cyano moiety, which may influence binding affinity and solubility.

Properties

IUPAC Name

2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-11-13-5-1-2-6-14(13)12-21-9-10-22-17(18(21)23)15-7-3-4-8-16(15)20-22/h1-2,5-6,9-10H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCODILCGAKJOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

a) 3-[(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile
  • Structure : Differs in the position of the benzonitrile group (meta vs. para substitution on the benzene ring).
  • Impact : Meta-substitution may alter electronic distribution and steric interactions compared to the para-substituted target compound. This could affect binding to hydrophobic pockets in biological targets .
b) 4-[(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic Acid
  • Structure: Replaces the cyano group with a carboxylic acid.
  • This derivative is listed with a molecular weight of 323.35 g/mol .
c) 2-[(2,5-Dimethylphenyl)methyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
  • Structure : Substitutes benzonitrile with a 2,5-dimethylbenzyl group.
  • Properties : The methyl groups increase hydrophobicity (logP = 3.22) and steric bulk, likely enhancing lipophilicity and affecting target selectivity. Molecular weight: 307.39 g/mol .
d) 3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic Acid
  • Structure: Replaces the benzonitrile with a propanoic acid chain.
  • Molecular weight: 261.28 g/mol .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Group
Target Compound (Benzonitrile derivative) C₁₈H₁₆N₄O 304.35 ~3.0* Para-cyano
3-Substituted Benzonitrile analog C₁₈H₁₆N₄O 304.35 ~3.0* Meta-cyano
4-Substituted Benzoic Acid analog C₁₈H₁₇N₃O₃ 323.35 ~1.5 Carboxylic acid
2,5-Dimethylbenzyl analog C₁₉H₂₁N₃O 307.39 3.22 Hydrophobic methyl groups
Propanoic Acid analog C₁₃H₁₅N₃O₃ 261.28 ~0.5 Carboxylic acid

*Estimated based on structural similarity .

Biological Activity

The compound 2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile , also known by its CAS number 1775343-73-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4OC_{18}H_{16}N_{4}O with a molecular weight of 304.3 g/mol . Its structure features a pyrazinoindazole core fused with a benzonitrile moiety, which contributes to its unique reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC18H16N4OC_{18}H_{16}N_{4}O
Molecular Weight304.3 g/mol
CAS Number1775343-73-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in cancer biology where enzyme modulation can affect tumor growth.
  • Receptor Interaction : It may interact with cell surface receptors involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds in the tetrahydropyrazino[1,2-b]indazole series against various cancer cell lines:

  • Breast Cancer Cell Lines :
    • A series of tetrahydropyrazino[1,2-b]indole analogs were synthesized and tested against the estrogen receptor-positive breast cancer cell line (MCF-7) and the epidermal growth factor receptor (EGFR)-overexpressing triple-negative breast cancer cell line (MDA-MB-468).
    • Compounds such as 2b , 2f , and 2i exhibited significant cytotoxicity against MDA-MB-468 cells, outperforming gefitinib (an EGFR tyrosine kinase inhibitor) in some assays .
    CompoundCell LineGI50 (µM)Notes
    2bMDA-MB-468< 10More potent than gefitinib
    2fMDA-MB-468< 10Synergistic effects observed
    2iMDA-MB-468< 10Selective activity noted

Mechanistic Insights

The mechanism behind the observed cytotoxicity includes:

  • Inhibition of Akt T308 phosphorylation , a critical step in the signaling pathway that promotes cell survival and proliferation.
  • Induction of apoptosis in cancer cells through modulation of key survival pathways.

Case Studies

In a notable case study involving the synthesis of analogs based on the pyrazinoindazole framework:

  • Researchers synthesized twenty-six compounds and assessed their growth inhibitory activity against MCF-7 and MDA-MB-468 cell lines using the MTT assay.
  • The findings indicated that several compounds had GI50 values below 20 µM against MDA-MB-468 cells, highlighting their potential as therapeutic agents .

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